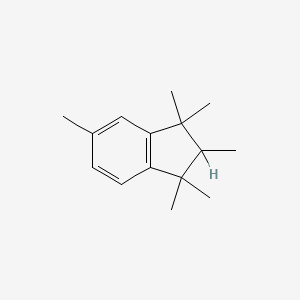

1,1,2,3,3,5-Hexamethylindan

Description

Structural Class and Nomenclature of 1,1,2,3,3,5-Hexamethylindan within Indan (B1671822) Chemistry

This compound is a synthetic organic compound belonging to the indan structural class. The indan framework consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. nih.gov The nomenclature of this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1,1,2,3,3,5-hexamethyl-2,3-dihydro-1H-indene. nih.govlabshake.com This name precisely describes the molecular structure: a dihydro-1H-indene core with six methyl groups attached at positions 1, 1, 2, 3, 3, and 5.

The core of this compound is indan, a bicyclic hydrocarbon with the chemical formula C9H10. wikipedia.org The structure of this compound is derived from the parent indan molecule through the substitution of hydrogen atoms with methyl groups at specific carbon atoms. This substitution significantly influences the compound's physical and chemical properties.

Table 1: Structural and Nomenclature Details

| Property | Description |

|---|---|

| IUPAC Name | 1,1,2,3,3,5-hexamethyl-2,3-dihydro-1H-indene nih.govlabshake.com |

| Synonyms | 1,1,2,3,3,5-Hexamethylindane, NSC 16815 alfa-chemistry.com |

| Molecular Formula | C15H22 alfa-chemistry.com |

| Parent Scaffold | Indan (2,3-dihydro-1H-indene) nih.gov |

| Key Structural Features | Fused benzene and cyclopentane rings, six methyl group substituents |

Historical Overview of Academic Research on Hexamethylindan and its Functionalized Analogues

Academic and industrial research into hexamethylindan and its derivatives has been notably driven by their application in the fragrance industry. A significant portion of the research has focused on functionalized analogues, particularly acetylated derivatives, which are valued for their musk-like scents.

One of the most well-known functionalized analogues is 6-acetyl-1,1,2,3,3,5-hexamethylindan, commercially known as Phantolide. nist.govacs.org Research has explored the synthesis and properties of such compounds for their use in perfumes, cosmetics, and other scented products. google.com For instance, a patent from 1977 describes the preparation of this compound-6-nitrile, highlighting its potent musk odor, which is noted to be significantly stronger than its ketone counterpart, Phantolide. google.com

The development of synthetic musks like the derivatives of hexamethylindan was a response to the demand for alternatives to natural musk. google.com These synthetic compounds offered a stable and economically viable source for musk fragrances. dissertationtopic.net Over the years, research has also extended to studying the environmental presence and behavior of these compounds due to their widespread use. researchgate.netscience.gov

Significance of the Indan Scaffold in Organic Synthesis and Applied Chemistry Research

The indan scaffold is a "privileged scaffold" in chemistry, meaning its structure is recurrently found in compounds with diverse biological activities and applications. mdpi.com This has made it a focal point in organic synthesis and medicinal chemistry research. The versatility of the indan framework allows for the synthesis of a wide array of derivatives with varied functionalities. nih.gov

In medicinal chemistry, the indan scaffold is a core component of several therapeutic agents. acs.org For example, derivatives of indan-1,3-dione have been investigated for their potential as antitumor, antibacterial, and anti-inflammatory agents. mdpi.com The structural rigidity and specific three-dimensional shape of the indan system are key to its ability to interact with biological targets.

Beyond pharmaceuticals, the indan scaffold is utilized in the development of materials for organic electronics, photopolymerization, and optical sensing. mdpi.com The ability to functionalize both the aromatic and the aliphatic rings of the indan structure provides a powerful tool for tuning the electronic and photophysical properties of the resulting molecules. The study of molecular scaffolds, such as indan, is crucial for understanding the structural diversity of organic chemistry and for designing new compounds with desired properties. acs.orgresearchgate.net

Table 2: Applications of the Indan Scaffold

| Field | Examples of Applications |

|---|---|

| Medicinal Chemistry | Antitumor, antibacterial, anti-inflammatory agents, antipsychotics mdpi.comnih.gov |

| Fragrance Industry | Synthetic musks (e.g., Phantolide) acs.orggoogle.com |

| Materials Science | Organic electronics, photopolymerization, optical sensing mdpi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4834-28-0 |

|---|---|

Molecular Formula |

C15H22 |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

1,1,2,3,3,5-hexamethyl-2H-indene |

InChI |

InChI=1S/C15H22/c1-10-7-8-12-13(9-10)15(5,6)11(2)14(12,3)4/h7-9,11H,1-6H3 |

InChI Key |

PMJHCUHTUTVMDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C2=C(C1(C)C)C=C(C=C2)C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,1,2,3,3,5 Hexamethylindan and Its Derivatives

Strategies for the Construction of the Hexamethylindan Core

The synthesis of the 1,1,2,3,3,5-Hexamethylindan core is a significant challenge due to the dense arrangement of methyl substituents. The primary methods rely on electrophilic aromatic substitution and cyclization reactions, where careful control of reaction parameters is essential for achieving the desired polysubstitution pattern.

Friedel-Crafts Alkylation Protocols for Methyl Group Installation

The Friedel-Crafts reaction is a cornerstone for the alkylation of aromatic rings and is central to the synthesis of polyalkylindans like this compound. wikipedia.orgmt.com This electrophilic aromatic substitution typically involves the reaction of an aromatic ring with an alkyl halide or an alkene in the presence of a strong Lewis acid or a Brønsted acid catalyst. organic-chemistry.orgmt.com

A documented route to obtaining this compound involves the reaction of α,p-dimethylstyrene with amylenes (isomeric forms of pentene) or 2-methyl-2-butanol. chemicalbook.com This process is typically catalyzed by a strong acid mixture, such as acetic acid and concentrated sulfuric acid, which facilitates both the alkylation of the aromatic ring and the subsequent intramolecular cyclization to form the indan (B1671822) skeleton. chemicalbook.com

The mechanism of the Friedel-Crafts alkylation for constructing the hexamethylindan core follows a well-established multi-step pathway. mt.combyjus.com

Generation of an Electrophile: The reaction is initiated by the interaction of the alkylating agent (e.g., an amylene or the corresponding alcohol) with the acid catalyst. For an alkene like 2-methyl-2-butene (B146552) (a type of amylene), the acid protonates the double bond to generate a tertiary carbocation (the tert-amyl cation). This carbocation is the active electrophile.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the α,p-dimethylstyrene attacks the carbocation. This step forms a new carbon-carbon bond and results in a resonance-stabilized carbocation intermediate, temporarily disrupting the aromaticity of the ring. byjus.com

Intramolecular Cyclization: The second crucial step is the intramolecular Friedel-Crafts reaction. The alkene moiety of the substituted styrene (B11656) is protonated by the acid catalyst, creating another carbocationic center on the side chain. This center is then attacked by the aromatic ring in an intramolecular fashion to form the five-membered ring characteristic of the indan structure.

Deprotonation and Rearrangements: The final step involves the removal of a proton from the ring to restore aromaticity. byjus.com Throughout this process, carbocation rearrangements can occur, which presents a challenge in controlling the regioselectivity and achieving the specific 1,1,2,3,3,5-hexamethyl substitution pattern. libretexts.org The stability of the intermediate carbocations dictates the final product structure.

Achieving a high yield of a specific polyalkylated product like this compound is challenging due to the nature of the Friedel-Crafts alkylation. The addition of alkyl groups activates the aromatic ring, making the product more susceptible to further alkylation than the starting material, which can lead to a mixture of products (polyalkylation). organic-chemistry.orglibretexts.org

Therefore, precise control over reaction parameters is critical. Key optimization factors include:

Stoichiometry: The molar ratio of the aromatic substrate to the alkylating agent and the catalyst must be carefully controlled to favor the desired hexasubstituted product over less- or more-substituted byproducts. ed.ac.uk

Catalyst Concentration and Type: The strength and concentration of the acid catalyst (e.g., H₂SO₄) influence the rate of both the initial alkylation and the subsequent cyclization.

Temperature: Lower temperatures are often employed to minimize side reactions and prevent unwanted rearrangements. For instance, in the synthesis of the related 1,1,2,3,3-pentamethyl-indan, the reaction temperature is maintained at 30-35 °C to ensure selectivity. google.com

Reaction Time: The duration of the reaction, including the rate of addition of reactants, is optimized to maximize the conversion to the target molecule while minimizing the formation of polymeric or rearranged byproducts. google.com

The table below summarizes typical parameters for a related polyalkylindan synthesis, highlighting the importance of parameter control.

| Parameter | Condition | Purpose | Reference |

| Reactants | Isopropenylbenzene, 2-methyl-but-2-ene | Aromatic and alkylating precursors | google.com |

| Catalyst | 70% Sulfuric Acid (H₂SO₄) | Generation of electrophile | google.com |

| Temperature | 30-35 °C | Control selectivity, minimize side reactions | google.com |

| Addition Time | 5-6 hours (dropwise) | Maintain temperature, control reaction rate | google.com |

Grignard Addition Reactions for Regioselective Alkylation and Functionalization

While direct Friedel-Crafts alkylation provides a convergent route, Grignard reactions offer a more controlled, stepwise approach for the regioselective installation of alkyl groups, particularly when constructing a complex core from a functionalized precursor. masterorganicchemistry.com This methodology would involve building the indan skeleton first, followed by the precise addition of methyl groups.

A hypothetical, regioselective strategy using Grignard reagents could proceed as follows:

Synthesis of an Indanone Precursor: An appropriately substituted indanone (a ketone derivative of indan) is synthesized.

Grignard Addition: This indanone is reacted with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the ketone. leah4sci.com

Formation of a Tertiary Alcohol: After an acidic workup, the reaction yields a tertiary alcohol where a methyl group has been added to the carbonyl carbon. masterorganicchemistry.comrsc.org

Deoxygenation: The resulting tertiary alcohol can then be deoxygenated through various reduction methods to yield the final alkyl group.

This approach allows for the installation of methyl groups at specific positions dictated by the placement of the carbonyl group in the precursor, offering a high degree of regioselectivity that can be difficult to achieve with classical Friedel-Crafts methods.

Alternative Synthetic Routes to Polyalkylindans

Beyond the one-pot Friedel-Crafts cyclialkylation, alternative multi-step routes can provide greater control over the final structure. One such strategy involves the synthesis of a pre-alkylated acyclic precursor followed by a separate cyclization step.

An example of an alternative starting material combination is the reaction of isopropenylbenzene with 2-methyl-but-2-ene in the presence of sulfuric acid to produce 1,1,2,3,3-pentamethyl-indan, a closely related polyalkylindan. google.com This demonstrates how varying the alkene and aromatic starting materials can lead to different substitution patterns on the indan core.

More complex, multi-step syntheses, while less direct, can be envisioned for unambiguous construction of the hexamethylindan core, drawing inspiration from total synthesis strategies for other complex molecules. nih.gov Such a route might involve:

Preparation of a benzene (B151609) derivative with a pre-formed side chain containing the correct number of carbon atoms.

Stepwise methylation of the aromatic ring and the side chain using orthogonal protecting groups and directed lithiation strategies.

An intramolecular cyclization reaction, such as a Friedel-Crafts acylation followed by reduction, to form the five-membered ring as the final step.

Directed Functionalization and Derivatization Pathways of Hexamethylindan Systems

Once the this compound core is constructed, it can serve as a scaffold for further functionalization. These transformations are often directed by the existing alkyl groups on the aromatic ring, which are ortho, para-directing for electrophilic aromatic substitution.

A prominent example of derivatization is the Friedel-Crafts acylation of this compound to produce 6-Acetyl-1,1,2,3,3,5-hexamethylindan. chemicalbook.com This compound, known commercially as Phantolide, is a synthetic musk fragrance. chemicalbook.comnih.gov

| Reaction | Reagents | Product | Application | Reference |

| Friedel-Crafts Acylation | This compound, Acetyl Chloride, Lewis Acid (e.g., AlCl₃) | 6-Acetyl-1,1,2,3,3,5-hexamethylindan (Phantolide) | Synthetic Musk Fragrance | chemicalbook.com |

| Nitrile Formation | 6-Acetyl-1,1,2,3,3,5-hexamethylindan (and subsequent conversion) | This compound-6-nitrile | Perfume Ingredient | google.com |

In this acylation, the acetyl group is directed to the 6-position of the indan ring, which is para to the 5-methyl group and ortho to the junction of the five-membered ring. This regioselectivity is governed by the electronic and steric effects of the substituents already present on the aromatic ring.

The resulting ketone, Phantolide, can be further modified. A patent describes the preparation of this compound-6-nitrile from its ketone counterpart, demonstrating that the acetyl group serves as a handle for introducing other functionalities. google.com Such derivatizations highlight the utility of the hexamethylindan core as a building block in the synthesis of fine chemicals. While not specifically documented for this molecule, modern techniques like directed metalation could potentially be used to achieve functionalization at other, less accessible positions on the aromatic ring. nih.govnih.gov

Acetylation Reactions Leading to Substituted Hexamethylindan Ketones

A prominent chemical transformation of this compound is its acylation to produce ketone derivatives. The most notable example is the synthesis of 6-acetyl-1,1,2,3,3,5-hexamethylindan, a compound widely known by its trade name, Phantolide. nih.govorganic-chemistry.orglibretexts.org This reaction is a classic example of a Friedel-Crafts acylation, a fundamental method for the attachment of acyl groups to aromatic rings.

In this electrophilic aromatic substitution reaction, the this compound acts as the nucleophilic aromatic substrate. The reaction is typically carried out using an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of the hexamethylindan.

The substitution occurs preferentially at the 6-position of the indan ring, which is activated by the alkyl substituents. The resulting product, 6-acetyl-1,1,2,3,3,5-hexamethylindan, is a valuable synthetic musk fragrance. nih.govwikipedia.org

Table 1: Key Features of the Acetylation of this compound

| Feature | Description |

| Reaction Type | Friedel-Crafts Acylation |

| Substrate | This compound |

| Acylating Agent | Acetic anhydride or Acetyl chloride |

| Catalyst | Lewis acids (e.g., AlCl₃) |

| Primary Product | 6-Acetyl-1,1,2,3,3,5-hexamethylindan (Phantolide) |

| Substitution Position | 6-position of the indan ring |

Synthesis of Hexamethylindan Nitriles and Related Functional Groups

The introduction of a nitrile (-CN) functional group onto the this compound core represents another important synthetic modification. The compound this compound-6-nitrile has been synthesized and is noted for its strong musk odor. nih.gov The synthesis of this nitrile derivative is a multi-step process that begins with a precursor containing a carboxylic acid group at the 6-position.

The synthetic sequence is as follows:

Formation of the Acid Chloride : The this compound-6-carboxylic acid is first converted to its corresponding acid chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂). nih.gov

Amidation : The resulting acid chloride is then treated with aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH) to form the this compound-6-carboxamide. nih.gov

Dehydration : In the final step, the amide is dehydrated to yield the desired this compound-6-nitrile. Thionyl chloride can also be employed as the dehydrating agent for this transformation. nih.gov

This sequence highlights the conversion of a carboxylic acid functional group into a nitrile, a common strategy in organic synthesis for accessing this important functional group.

Chloromethylation and Subsequent Conversion to Aldehyde Derivatives

The introduction of an aldehyde functional group onto the hexamethylindan skeleton can be achieved through various synthetic routes. One potential pathway involves the chloromethylation of the aromatic ring, followed by conversion of the resulting chloromethyl group into an aldehyde.

Chloromethylation is a type of electrophilic aromatic substitution, often referred to as the Blanc reaction. It typically involves reacting the aromatic substrate with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride. This reaction introduces a chloromethyl (-CH₂Cl) group onto the aromatic ring.

For this compound, this would result in the formation of 6-(chloromethyl)-1,1,2,3,3,5-hexamethylindan. This intermediate can then be converted into the corresponding aldehyde, this compound-6-carboxaldehyde. Several methods exist for this transformation, including:

The Sommelet Reaction : Reaction of the chloromethyl derivative with hexamine, followed by hydrolysis.

The Kröhnke Oxidation : Conversion to the pyridinium (B92312) salt followed by reaction with p-nitrosodimethylaniline and subsequent hydrolysis.

Oxidation with Dimethyl Sulfoxide (DMSO) : The Kornblum oxidation provides a method for converting alkyl halides to aldehydes. nih.gov

An alternative and more direct approach to introduce an aldehyde group is through formylation reactions. For instance, related indane compounds have been successfully formylated to yield carboxaldehyde derivatives, which are also valuable in the fragrance industry. pearson.com

Oxidation and Reduction Chemistry of Hexamethylindan Derivatives

The functional groups present on substituted this compound derivatives are amenable to various oxidation and reduction reactions.

Reduction Reactions: The ketone functionality in 6-acetyl-1,1,2,3,3,5-hexamethylindan is a key site for reduction. The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol, yielding 1-(this compound-6-yl)ethanol. This transformation can be accomplished using a variety of reducing agents, including:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

Catalytic hydrogenation

Enantioselective reduction methods can also be employed to produce specific stereoisomers of the resulting alcohol, which is of interest in the synthesis of chiral molecules. leah4sci.comlibretexts.org Complete reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-) can also be achieved through methods like the Wolff-Kishner or Clemmensen reductions, which would convert the acetyl group into an ethyl group.

Oxidation Reactions: The alkyl substituents on the this compound ring system can undergo oxidation under certain conditions. The methyl groups attached to the aromatic ring are potential sites for side-chain oxidation. libretexts.orgwikipedia.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize a benzylic carbon (a carbon atom directly attached to an aromatic ring) that bears at least one hydrogen atom to a carboxylic acid. wikipedia.org In the case of this compound, the methyl group at the 5-position could potentially be oxidized to a carboxylic acid group.

The ketone group in 6-acetyl-1,1,2,3,3,5-hexamethylindan can also be a site for oxidation. The Baeyer-Villiger oxidation, which utilizes peroxyacids, can convert ketones into esters. organic-chemistry.orgias.ac.in In this reaction, an oxygen atom is inserted between the carbonyl carbon and one of the adjacent carbon atoms. For 6-acetyl-1,1,2,3,3,5-hexamethylindan, this would likely lead to the formation of the corresponding acetate (B1210297) ester.

Management of Side Reactions and Byproduct Formation in Large-Scale Hexamethylindan Synthesis

The large-scale synthesis of this compound, which is often prepared through Friedel-Crafts alkylation reactions, can be complicated by the formation of undesired side products. Effective management of these side reactions is crucial for optimizing yield and purity.

Electrophilic Aromatic Substitution Side Reactions and Byproduct Characterization

The synthesis of the this compound core typically involves the reaction of a substituted benzene, such as p-cymene, with an alkene, like 2,3-dimethyl-2-butene, in the presence of a strong acid catalyst. This process is susceptible to several side reactions inherent to electrophilic aromatic substitution.

One significant side reaction is polyalkylation . Once the first alkyl group is introduced onto the aromatic ring, the ring becomes more electron-rich and thus more activated towards further electrophilic attack. This can lead to the addition of more alkyl groups than desired, resulting in a mixture of products with varying degrees of substitution.

Another common issue is carbocation rearrangement . The carbocation intermediates formed from the alkene during the Friedel-Crafts reaction can rearrange to more stable carbocations before attacking the aromatic ring. This can lead to the formation of structural isomers of the desired product. For example, rearrangements can result in different substitution patterns on the indan skeleton.

Mitigation Strategies for Undesired Alkylation Products

Several strategies can be employed to minimize the formation of undesired byproducts in the synthesis of this compound.

To address polyalkylation , a common approach is to use a large excess of the aromatic substrate relative to the alkylating agent. This increases the probability that the electrophile will react with an unreacted aromatic molecule rather than one that has already been alkylated.

Controlling carbocation rearrangements can be more challenging. The choice of reaction conditions, such as temperature and the specific Lewis acid catalyst, can influence the extent of rearrangement. Lower reaction temperatures generally disfavor rearrangements.

Careful control of reaction parameters and purification of the final product are essential for obtaining this compound of high purity on an industrial scale.

Table 2: Common Side Reactions and Mitigation Strategies in Hexamethylindan Synthesis

| Side Reaction | Description | Mitigation Strategy |

| Polyalkylation | Addition of multiple alkyl groups to the aromatic ring. | Use of a large excess of the aromatic substrate. |

| Carbocation Rearrangement | Isomerization of the alkylating agent's carbocation intermediate. | Control of reaction temperature (lower temperatures are often preferred). Careful selection of the catalyst. |

Advanced Spectroscopic Characterization and Analytical Techniques for 1,1,2,3,3,5 Hexamethylindan and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Spin-Spin Coupling

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while spin-spin coupling reveals information about adjacent, non-equivalent protons. hw.ac.uknih.gov

For the 1,1,2,3,3,5-hexamethylindan skeleton, distinct signals are expected for the aromatic protons, the aliphatic protons on the five-membered ring, and the numerous methyl groups. The aromatic region typically shows signals corresponding to the protons on the benzene (B151609) ring, with their multiplicity and coupling constants depending on the substitution pattern. The aliphatic protons at the C2 position exhibit complex splitting patterns due to coupling with neighboring protons. The methyl groups, depending on their position and equivalence, may appear as singlets or doublets.

Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for a Hexamethylindan Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 7.0 - 7.5 | Multiplet | 7.0 - 8.0 |

| Aliphatic CH (C2) | 2.5 - 3.0 | Multiplet | 6.0 - 8.0 |

| Aliphatic CH₂ | 1.8 - 2.2 | Multiplet | 6.0 - 8.0 |

| Methyl (Aromatic) | 2.2 - 2.4 | Singlet | N/A |

| Methyl (C1, C3) | 1.0 - 1.3 | Singlet | N/A |

| Methyl (C2) | 0.9 - 1.1 | Doublet | ~7.0 |

Note: The data presented is a generalized representation based on typical values for indan (B1671822) derivatives and may vary based on the specific derivative and solvent used. ubc.capdx.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) is used to determine the structure of the carbon framework of a molecule. oregonstate.edu Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift provides information about its hybridization and chemical environment (e.g., aromatic, aliphatic, quaternary). compoundchem.com

In the this compound structure, distinct chemical shifts are observed for the quaternary carbons (C1, C3, and the aromatic carbons bearing methyl groups), the methine carbons (C2 and aromatic CH), and the methyl carbons. The signals for quaternary carbons are typically weaker than those for protonated carbons. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for a Hexamethylindan Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic Quaternary C | 140 - 150 |

| Aromatic CH | 120 - 130 |

| Aliphatic Quaternary C (C1, C3) | 40 - 50 |

| Aliphatic CH (C2) | 35 - 45 |

| Aliphatic CH₂ | 30 - 40 |

| Methyl C (Aromatic) | 20 - 25 |

| Methyl C (Aliphatic) | 25 - 35 |

Note: These are approximate chemical shift ranges and can be influenced by substitution patterns and solvent effects. du.edu

Two-Dimensional NMR Techniques (COSY, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques provide more complex structural information by correlating signals from different nuclei. nih.govemory.edu

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. rsc.org Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure. For the hexamethylindan skeleton, COSY would show correlations between the C2-proton and the protons of the adjacent methyl group, as well as between neighboring protons on the aromatic ring. duke.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.netresearchgate.net This is crucial for determining the stereochemistry and three-dimensional conformation of a molecule. In a rigid structure like the indan core, NOESY can reveal spatial relationships between methyl groups and other protons on both the five-membered and aromatic rings, helping to confirm the relative stereochemistry of the substituents. harvard.edu

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. uni-saarland.de

Electron Ionization Mass Spectrometry (EI-MS) and Diagnostic Fragmentation Patterns

Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam to ionize molecules, often causing them to break apart into characteristic fragments. wikipedia.orglibretexts.orgemory.edu The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M⁺) and various fragment ions. chemguide.co.uk

For alkyl-substituted indans like this compound, the fragmentation is predictable. A common and diagnostic fragmentation pathway is the loss of a methyl group (CH₃•), resulting in a prominent peak at m/z corresponding to [M-15]⁺. libretexts.org This fragment is often the base peak in the spectrum due to the formation of a stable benzylic carbocation. Other fragments may arise from further cleavages of the aliphatic ring. Analysis of the mass spectrum of the derivative 5-acetyl-1,1,2,3,3,6-hexamethylindan (molecular weight 244.37 g/mol ) shows a strong peak at m/z 229, corresponding to the loss of a methyl group. nist.govnih.govspectrabase.com

Table 3: Common EI-MS Fragmentation for an Acetylated Hexamethylindan Derivative (Phantolide)

| m/z Value | Ion | Description |

| 244 | [C₁₇H₂₄O]⁺ | Molecular Ion (M⁺) |

| 229 | [M - CH₃]⁺ | Loss of a methyl group |

| 201 | [M - COCH₃]⁺ | Loss of an acetyl group |

Source: Data derived from NIST and PubChem spectral libraries for 5-Acetyl-1,1,2,3,3,6-hexamethylindan. nist.govnih.gov The fragmentation patterns can be crucial for identifying unknown compounds in complex mixtures. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of its elemental formula. rsc.orgfrontagelab.comnih.gov While nominal mass spectrometry might not distinguish between two different molecules that happen to have the same integer mass, HRMS can easily differentiate them based on their exact masses, which are unique to their elemental compositions. researchgate.netescholarship.org

For instance, the elemental composition of this compound is C₁₅H₂₂. Its monoisotopic mass can be calculated with high precision. HRMS can experimentally verify this mass, confirming the elemental formula and ruling out other possibilities.

Table 4: Exact Mass Data for Hexamethylindan and a Derivative

| Compound Name | Elemental Formula | Nominal Mass | Calculated Monoisotopic (Exact) Mass |

| This compound | C₁₅H₂₂ | 202 | 202.1722 |

| 5-Acetyl-1,1,2,3,3,6-hexamethylindan | C₁₇H₂₄O | 244 | 244.1827 |

An HRMS measurement that yields a mass within a few parts per million of the calculated exact mass provides strong evidence for the proposed elemental composition, serving as a definitive tool for molecular identification.

Investigation of Metastable Ions and Skeletal Rearrangements in Hexamethylindan Ions

In mass spectrometry, metastable ions are ions that have sufficient internal energy to dissociate after exiting the ion source but before reaching the detector. pg.edu.pl The study of these ions provides valuable information about fragmentation pathways and the intrinsic properties of the parent ion. Metastable ions are detected as broad peaks, often at non-integer mass-to-charge (m/z) values, which can be calculated from the masses of the parent ion (m1) and the daughter ion (m2). slideshare.net

For a molecule like this compound, electron ionization (EI) would produce a molecular ion (M⁺˙). This ion and its subsequent fragment ions can undergo skeletal rearrangements, which are common in rigid cyclic systems. These rearrangements involve the breaking and forming of bonds in a way that alters the fundamental carbon skeleton of the ion.

Research into the fragmentation of similar cyclic and alkyl-substituted aromatic compounds shows that common fragmentation pathways involve the loss of methyl (CH₃) and ethyl (C₂H₅) radicals. In the mass spectrum of hexamethylindan ions, one would anticipate the following processes:

Formation of Metastable Ions: A primary fragment ion, such as [M-CH₃]⁺, could be formed with excess internal energy. If this ion has a sufficient lifetime, it may travel through the mass analyzer before fragmenting further, for example, by losing an ethylene (B1197577) molecule (C₂H₄). This transition would give rise to a metastable peak, unequivocally linking the precursor and product ions and helping to map the fragmentation cascade. bhu.ac.in

Skeletal Rearrangements: The indan core, being a strained bicyclic system, is susceptible to rearrangement upon ionization. Ring-opening and subsequent re-cyclization events can lead to the formation of more stable isomeric ion structures before fragmentation occurs. researchgate.net For instance, the five-membered ring could expand to a more stable six-membered ring, leading to fragment ions that would not be predicted from simple bond cleavages of the original structure. The detection of unexpected fragment masses or metastable transitions can be indicative of such skeletal rearrangements. researchgate.net

Analyzing these phenomena allows researchers to gain deeper insights into the gas-phase ion chemistry of hexamethylindan, confirming its structure and understanding its stability under energetic conditions. slideshare.net

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, assessing its purity, and quantifying it in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound and its derivatives. libretexts.org The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer, providing both qualitative and quantitative information. libretexts.org

Method development for hexamethylindan would typically involve:

Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is suitable for separating non-polar hydrocarbons.

Temperature Programming: A programmed temperature gradient is used to ensure good resolution and peak shape. The analysis might start at a lower temperature to separate volatile impurities, followed by a ramp-up to elute the higher-boiling hexamethylindan and its isomers.

Mass Spectrometry Analysis: Electron ionization (EI) at 70 eV is standard. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound. For the hexamethylindan structure, characteristic fragments would include the molecular ion (M⁺˙) and peaks corresponding to the loss of methyl groups ([M-15]⁺) and larger alkyl fragments. The high sensitivity of GC-MS allows for the detection of trace impurities. libretexts.org

The analysis of derivatives, such as 5-Acetyl-1,1,2,3,3,6-hexamethyl-indan, by GC-MS shows characteristic fragmentation patterns that aid in their identification. spectrabase.com Similarly, stereoisomers of related compounds can sometimes be distinguished by subtle differences in their fragmentation patterns or retention times. nih.govnih.gov

| Parameter | Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Ion Source | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-400 m/z |

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for less volatile derivatives or for preparative-scale purification. sielc.com For a non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate.

Key aspects of an HPLC method include:

Stationary Phase: A C18 (octadecylsilyl) bonded silica (B1680970) column is the standard choice for separating non-polar analytes.

Mobile Phase: A mixture of organic solvent (like acetonitrile (B52724) or methanol) and water is used. For hexamethylindan, a high percentage of the organic solvent would be required for elution. Isocratic elution (constant solvent composition) may be sufficient for simple purity checks, while gradient elution (changing solvent composition) is better for resolving complex mixtures. sielc.com

Detection: Since this compound lacks a strong chromophore, UV detection would be challenging unless performed at low wavelengths (~210 nm). A more universal detector, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), would be more suitable for quantification. For derivatives containing a chromophore (e.g., an acetyl group), a UV-Vis detector is highly effective. nih.gov

HPLC is particularly valuable for separating isomers that may be difficult to resolve by GC and for quantifying the purity of synthesized batches. rsc.org

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 220 nm (for derivatives) or Refractive Index (RI) |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used for qualitatively monitoring the progress of a chemical reaction and for preliminary purity assessment. umass.edulibretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. rochester.edulibretexts.org

The process involves:

Spotting: A dilute solution of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica gel (the stationary phase). umass.edu

Development: The plate is placed in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase). For a non-polar compound like hexamethylindan, a non-polar eluent such as hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297) would be used. libretexts.org

Visualization: Since hexamethylindan is colorless, visualization requires specific techniques. If the compound or its impurities are UV-active, they can be seen as dark spots under a UV lamp. umass.edu Alternatively, the plate can be stained, for example, by dipping it into a potassium permanganate (B83412) or iodine solution, which reacts with organic compounds to produce colored spots. rochester.edu

By comparing the retention factor (Rf) value of the product spot to that of the starting materials, a chemist can quickly determine if the reaction is complete. libretexts.org A single spot for the purified product suggests a high degree of purity. libretexts.orgwikipedia.org

X-ray Diffraction Analysis for Crystalline Derivatives and Solid-State Structure Determination

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. usp.org While this compound itself may not be readily crystalline at room temperature, its derivatives can often be prepared in a crystalline form suitable for analysis. Single-crystal X-ray diffraction (SCXRD) provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. mdpi.com

The application of XRD would involve:

Crystallization: A derivative of hexamethylindan, such as an acid or ketone, would be synthesized and then crystallized from a suitable solvent system.

Data Collection: A single, high-quality crystal is mounted in an X-ray diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded.

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the intensities and positions of the diffracted beams. This process yields a detailed model of the molecular structure, including the precise stereochemistry and packing arrangement within the crystal.

Powder X-ray Diffraction (PXRD) is another useful technique that can be used to identify different crystalline forms (polymorphs) of a substance, assess phase purity, and characterize bulk crystalline material. usp.orgmdpi.com The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. researchgate.net

Resolution of Discrepancies in Spectral Data through Multi-Technique Approaches

Occasionally, data from a single analytical technique may be ambiguous or appear to contradict the expected structure. For example, an unexpected fragment ion in a mass spectrum could be due to a skeletal rearrangement or an impurity. slideshare.net Similarly, NMR spectra can be complex and difficult to interpret without supporting data.

In such cases, a multi-technique approach is essential to resolve discrepancies and confirm the structure of this compound and its derivatives. This involves correlating data from several independent analytical methods:

MS and GC-MS: Provide molecular weight and fragmentation information, which helps in piecing together the molecular structure. The study of metastable ions can confirm specific fragmentation pathways. slideshare.net

NMR Spectroscopy (¹H and ¹³C): Gives detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of each atom.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Chromatography (GC, HPLC): Confirms the purity of the sample and can separate it from isomers or impurities that might be causing spectral interference.

By combining the evidence from each of these techniques, a complete and unambiguous structural assignment can be made. For instance, if GC-MS suggests the presence of an isomer, its separation by HPLC followed by individual characterization by NMR and MS can resolve the initial uncertainty. This integrated approach ensures the accurate and reliable characterization of complex molecules like this compound.

Development and Application of Chemical Reference Standards for Analytical Validation

The establishment of chemical reference standards is a critical prerequisite for the validation of analytical methods, ensuring accuracy, precision, and comparability of results across different laboratories and studies. For this compound and its derivatives, the development and application of such standards are fundamental for their quantitative analysis in various matrices. This section details the processes involved in creating and utilizing these reference standards for analytical validation.

Chemical reference standards for this compound must be of the highest achievable purity and be thoroughly characterized to confirm their identity and quality. nist.gov The process typically begins with the synthesis of the compound, followed by rigorous purification steps such as recrystallization or chromatography to remove impurities.

The certification of a reference standard involves a comprehensive assessment of its purity. This is often accomplished using a mass balance approach, where the levels of organic and inorganic impurities, water content, and residual solvents are determined and subtracted from 100%. researchgate.net A variety of analytical techniques are employed for this characterization.

Table 1: Analytical Techniques for Characterization of this compound Reference Standards

| Analytical Technique | Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify organic impurities. |

| High-Performance Liquid Chromatography (HPLC) | To assess purity and quantify non-volatile impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify impurities. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the functional groups and identity of the compound. |

| Karl Fischer Titration | To determine the water content. |

| Thermogravimetric Analysis (TGA) | To assess thermal stability and presence of volatile impurities. |

Once certified, these reference standards are used to validate analytical methods for the determination of this compound in various samples. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. gavinpublishers.com Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). apvma.gov.au

The reference standard is used to prepare calibration standards at multiple concentration levels to establish the linearity of the analytical method. utah.gov Accuracy is determined by spiking a blank matrix with a known amount of the reference standard and measuring the recovery. apvma.gov.au Precision, which includes repeatability and intermediate precision, is assessed by performing multiple analyses of a homogenous sample. gavinpublishers.com

Table 2: Example of a Five-Point Calibration for the Analysis of this compound by GC-MS

| Concentration (ng/mL) | Peak Area (Arbitrary Units) |

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,987 |

| 25.0 | 380,543 |

| 50.0 | 759,881 |

The application of a well-characterized reference standard is crucial for ensuring the reliability of analytical data. For instance, in the analysis of environmental samples for polycyclic musks, a certified reference standard of this compound would be used to create a calibration curve, enabling the accurate quantification of the analyte in the sample. nih.gov

Table 3: Research Findings on the Application of a this compound Reference Standard in Method Validation

| Validation Parameter | Finding |

| Linearity (r²) | > 0.99 for a concentration range of 1-50 ng/mL. |

| Accuracy (Recovery) | 95-105% in a spiked water matrix. |

| Precision (RSD) | < 5% for repeatability and intermediate precision. |

| Limit of Detection (LOD) | 0.1 ng/mL in a water matrix. |

| Limit of Quantitation (LOQ) | 0.5 ng/mL in a water matrix. |

Computational and Theoretical Studies on Hexamethylindan Systems

Quantum Chemical Calculations using Density Functional Theory (DFT)

No specific studies employing Density Functional Theory (DFT) to analyze 1,1,2,3,3,5-hexamethylindan were found. Therefore, a detailed Electronic Structure Analysis and Molecular Electrostatic Potential Mapping , the Prediction of Molecular Properties and Reactivity Descriptors , and the Computational Modeling of Reaction Pathways and Transition States for this compound cannot be provided.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

There is no available research detailing the use of Molecular Dynamics (MD) simulations to investigate the conformational landscape or intermolecular interactions of this compound.

In Silico Approaches for Predicting Molecular Interactions with Biological Systems

While the endocrine-disrupting potential of a class of compounds including this compound has been assessed using computational in silico docking models and machine learning, specific data and detailed predictive models for its interaction with biological systems are not available in the public domain. General Quantitative Structure-Activity Relationship (QSAR) models for prioritizing fragrance materials for aquatic risk assessment have been mentioned, but a specific QSAR study for this compound has not been identified.

Validation of Computational Models Against Experimental Spectroscopic and Structural Data

The absence of computational models for this compound in the searched literature means that no studies on the validation of such models against experimental data, such as NMR or IR spectroscopy, could be found.

Environmental Occurrence, Distribution, and Transformation of Hexamethylindan Derivatives

Occurrence and Spatiotemporal Distribution in Environmental Compartments

1,1,2,3,3,5-Hexamethylindan, a notable polycyclic musk compound, and its derivatives have become ubiquitous environmental contaminants. Their presence is consistently documented in aquatic and terrestrial ecosystems, as well as in the atmosphere and living organisms. The primary pathway for their entry into the environment is through wastewater, originating from the use of scented personal care and household products. nih.govcore.ac.uk

The detection of this compound and other polycyclic musks in water at trace levels presents an analytical challenge due to the complexity of the sample matrices and the low concentrations of the target compounds. researchgate.net Consequently, sophisticated analytical methodologies combining efficient sample preparation with sensitive detection techniques are required.

Sample Preparation: A crucial first step in the analysis of aqueous samples is the extraction and concentration of the target analytes to bring them to a level detectable by analytical instruments. env.go.jp

Solid-Phase Extraction (SPE): This is the most predominantly used method for the extraction of polycyclic musks from environmental water samples. researchgate.net It involves passing the water sample through a solid sorbent material that retains the compounds of interest, which are then eluted with a small volume of an organic solvent.

Liquid-Liquid Extraction (LLE): This technique involves the use of a water-immiscible organic solvent to extract the compounds from the aqueous phase. nih.gov For instance, a mixture of dichloromethane (B109758) and n-hexane has been utilized for the extraction of polycyclic musks from water samples. nih.gov

Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME): This is a more recent microextraction technique that has been applied for the determination of synthetic musks in water. researchgate.net It offers advantages in terms of reduced solvent consumption and extraction time.

Instrumental Analysis: Following sample preparation, instrumental analysis is performed to separate, identify, and quantify the hexamethylindan derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely employed technique for the analysis of semi-volatile compounds like polycyclic musks. researchgate.netnih.govresearchgate.net The gas chromatograph separates the individual compounds in the mixture, and the mass spectrometer provides identification and quantification based on their unique mass-to-charge ratio.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is also a state-of-the-art technique for analyzing these types of environmental contaminants. researchgate.neteuropa.eu It is particularly suitable for compounds that may not be volatile enough for GC analysis.

The combination of these advanced extraction and detection methods allows for the reliable measurement of hexamethylindan derivatives at very low concentrations, often in the nanogram per liter (ng/L) or parts per trillion (ppt) range. nih.govenv.go.jp Studies have reported method detection limits for polycyclic musks in wastewater to be as low as 4 ng/L. researchgate.net Another study established limits of detection (LODs) for various polycyclic musks between 0.018 and 0.034 µg/L. nih.gov The highest concentrations are typically found in wastewater, with levels in influents reaching up to 15 µg/L and in effluents up to 6.0 µg/L for some polycyclic musks. nih.govnih.gov In contrast, concentrations in marine environments are generally found at the lower ng/L level. nih.gov

Interactive Data Table: Analytical Methods for Hexamethylindan Derivatives in Water

Environmental Fate and Degradation Pathways of Hexamethylindan Derivatives

Biotic Degradation Mechanisms: Biodegradation in Aquatic and Terrestrial Systems

The biodegradation of this compound, a synthetic musk compound, is a critical process influencing its persistence and potential impact in the environment. While specific studies exclusively detailing the biodegradation pathways of this compound are limited, research on related polycyclic musks (PCMs) and other persistent organic pollutants provides insights into the likely mechanisms.

In aquatic systems , biodegradation is primarily driven by microbial communities present in water and sediment. These processes can occur under both aerobic and anaerobic conditions. The structural complexity and hydrophobicity of this compound suggest that its degradation is likely to be a slow process. Microorganisms, through enzymatic actions, can initiate the breakdown of the indan (B1671822) structure. Potential initial steps in the biodegradation pathway may involve hydroxylation of the aromatic ring or oxidation of the methyl groups, leading to the formation of more polar and water-soluble metabolites. These initial transformations make the compound more susceptible to further microbial attack. In wastewater treatment plants (WWTPs), which are significant conduits for the entry of synthetic musks into the aquatic environment, activated sludge processes play a role in the partial removal of these compounds. The efficiency of removal, however, can be variable, and complete mineralization is often not achieved.

In terrestrial systems , the fate of this compound is largely governed by soil microorganisms, including bacteria and fungi. When products containing this compound are disposed of in landfills or when sewage sludge is applied to land, it can be introduced into the soil environment. Soil microorganisms possess a diverse range of enzymes capable of degrading complex organic molecules. The degradation in soil is influenced by factors such as soil type, organic matter content, temperature, moisture, and the composition of the microbial community. Some studies on other polycyclic musks have indicated that primary biodegradation does occur in soil, leading to the formation of more polar transformation products. Fungi, with their powerful extracellular ligninolytic enzyme systems, are known to be effective in the degradation of a wide array of persistent organic pollutants and may play a significant role in the breakdown of this compound in soil.

Interactive Table: Overview of Potential Biodegradation Processes for this compound

| Environmental System | Key Microbial Players | Potential Degradation Mechanisms | Influencing Factors |

|---|---|---|---|

| Aquatic (Water and Sediment) | Aerobic and anaerobic bacteria, Fungi | Hydroxylation, Oxidation of methyl groups, Ring cleavage (partial) | Oxygen availability, Temperature, Nutrient levels, Microbial population density |

| Terrestrial (Soil) | Bacteria (e.g., Actinomycetes), Fungi (e.g., White-rot fungi) | Oxidation, Hydroxylation, Formation of polar metabolites | Soil composition, Organic matter content, pH, Moisture, Temperature |

Identification and Characterization of Environmental Transformation Products

The identification and characterization of environmental transformation products of this compound are essential for a comprehensive understanding of its environmental fate and potential risks. While the parent compound may be the primary substance of concern, its degradation products can sometimes be more mobile, persistent, or toxic.

Due to the limited specific research on this compound, the characterization of its transformation products largely relies on inferences from studies of structurally similar polycyclic musks. For instance, studies on the widely used polycyclic musk Galaxolide (HHCB) have identified several transformation products in environmental samples, including hydroxylated and carboxylated derivatives. It is plausible that this compound undergoes similar biotransformation pathways.

Potential Transformation Products:

Hydroxylated Derivatives: Microbial oxidation can introduce hydroxyl (-OH) groups onto the aromatic ring or the alkyl side chains of the this compound molecule. This would increase the polarity and water solubility of the compound.

Carboxylated Derivatives: Further oxidation of hydroxylated or methyl groups can lead to the formation of carboxylic acid (-COOH) derivatives. These metabolites are generally more water-soluble and less prone to bioaccumulation than the parent compound.

Ring-Opened Products: While less common for such stable structures, complete mineralization would involve the cleavage of the indan ring system. However, it is more likely that partial degradation occurs, leaving behind more persistent intermediate products.

The identification of these transformation products in environmental matrices such as water, sediment, and soil typically requires sophisticated analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is a powerful tool for detecting and identifying unknown metabolites at trace concentrations. jelsciences.com

Interactive Table: Potential Transformation Products of this compound and Analytical Methods

| Potential Transformation Product Type | General Chemical Change | Expected Properties | Primary Analytical Techniques for Identification |

|---|---|---|---|

| Hydroxylated Hexamethylindan | Addition of one or more -OH groups | Increased polarity and water solubility | LC-MS/MS, GC-MS (after derivatization), HRMS |

| Carboxylated Hexamethylindan | Oxidation to -COOH group(s) | Significantly increased water solubility, reduced bioaccumulation potential | LC-MS/MS, HRMS |

| Ring-Opened Intermediates | Cleavage of the indan ring structure | Varies depending on the specific product; generally more polar | HRMS, NMR (for structural elucidation) |

Assessment of Hexamethylindan Derivatives as Contaminants of Emerging Environmental Concern (CoEECs)

This compound and its derivatives are increasingly being recognized as Contaminants of Emerging Environmental Concern (CoEECs). This classification is based on their widespread use, potential for environmental persistence, bioaccumulation, and toxicity (PBT). toxicfreefuture.orgwikipedia.orgeuropa.eu

Persistence: As a synthetic compound with a complex, substituted ring structure, this compound is expected to be resistant to rapid degradation in the environment. This persistence allows the compound to remain in ecosystems for extended periods, increasing the potential for exposure to organisms.

Bioaccumulation: The lipophilic (fat-loving) nature of this compound, indicated by a high octanol-water partition coefficient (log Kow), suggests a tendency to accumulate in the fatty tissues of living organisms. While specific bioaccumulation data for this compound is limited, studies on other polycyclic musks have demonstrated their potential to bioaccumulate in aquatic organisms such as fish and mussels. This bioaccumulation can lead to biomagnification, where the concentration of the chemical increases at higher trophic levels in the food web.

The continuous release of this compound into the environment from consumer products via wastewater, combined with its PBT characteristics, underscores its status as a CoEEC. The presence of this compound and its potential transformation products in various environmental compartments necessitates further research to fully understand their long-term ecological impacts and to develop strategies for monitoring and risk management.

Interactive Table: Assessment of this compound as a CoEEC

| PBT Criterion | Assessment for this compound | Key Concerns |

|---|---|---|

| P ersistence | Categorized as Persistent. Expected to be resistant to rapid environmental degradation. | Long residence time in the environment, leading to prolonged exposure. |

| B ioaccumulation | Uncertain bioaccumulation potential. High lipophilicity suggests a tendency to accumulate in biota. | Potential for bioaccumulation in aquatic and terrestrial organisms and biomagnification through the food web. |

| T oxicity | Categorized as Toxic to aquatic life. | Potential for acute and chronic adverse effects on non-target organisms, including potential endocrine disruption. |

Advanced Applications and Structure Activity Relationship Studies of Hexamethylindan Derivatives

Development of Novel Fragrance Compounds and Olfactory Property Modulation

The primary application of 1,1,2,3,3,5-hexamethylindan derivatives is in perfumery, where they are valued as synthetic musks. The study of these compounds has been instrumental in elucidating the relationship between a molecule's structure and its scent, leading to the creation of new and improved fragrance ingredients.

Structure-Odor Relationship Investigations for Musk Odorants

The scent of a molecule is determined by two key features: its "stereocity" (the molecule's volume, shape, and profile) and its "electronicity" (the distribution of electronic charge across the molecule). researchgate.net For polycyclic musks like the derivatives of hexamethylindan, a specific molecular architecture is required to activate the olfactory receptors responsible for perceiving a musk odor. nih.gov

Research has shown that subtle changes to the functional groups on the indan (B1671822) scaffold can lead to dramatic differences in scent profile and intensity. This is because chemical functional groups with similar electronic properties can sometimes be interchanged without significantly altering the odor quality. researchgate.net The hexamethylindan framework provides a rigid and well-defined shape that fits into the musk olfactory receptors, while the functional groups attached to it modulate the intensity and character of the scent.

Design and Synthesis of New Polycyclic Musk Odorants Based on the Hexamethylindan Scaffold

The this compound structure is a key building block for synthesizing novel polycyclic musks. A prominent example of this is the development of this compound-6-nitrile from its ketone counterpart, 6-Acetyl-1,1,2,3,3,5-hexamethylindan (commonly known as Phantolide). nih.govacs.org

The synthesis involves the chemical modification of the acetyl group (-COCH₃) on the Phantolide molecule to a nitrile group (-CN). This transformation demonstrates a key principle in fragrance design: modifying an existing, well-understood scaffold to create a new compound with enhanced or different olfactory properties. The resulting nitrile compound was found to be a powerful and effective substitute for natural musk, with a unique and desirable scent profile. nih.govacs.org This targeted design approach, based on a proven molecular framework, is a cornerstone of modern fragrance chemistry. drexel.edu

Comparative Studies of Olfactory Properties among Hexamethylindan Isomers and Derivatives

Comparative analysis of hexamethylindan derivatives reveals significant insights into structure-odor relationships. The modification of the functional group from a ketone (in Phantolide) to a nitrile creates a compound with vastly different and more potent olfactory characteristics.

The nitrile derivative, this compound-6-nitrile, is described as having a much stronger musk odor than its ketone precursor. nih.govacs.org Its scent is characterized as being sweeter, more natural, and possessing more diffusion. nih.govacs.org Olfactory evaluations describe it as having a "natural, clean, civet or animal character" along with an "earthy mustiness" that is highly sought after in modern perfumery. nih.gov This is a notable shift from the odor profile of the ketone, which is considered one of the weaker commercial ketone musks in its class. acs.org

The odor intensity of the nitrile derivative is so significant that it can be used in much lower concentrations than other synthetic musks to achieve a comparable effect, offering a distinct economic advantage. acs.org

| Compound | Functional Group | Odor Intensity | Odor Profile Description | Source |

|---|---|---|---|---|

| 6-Acetyl-1,1,2,3,3,5-hexamethylindan (Phantolide) | Ketone (-COCH₃) | Standard (weaker among commercial ketone musks) | Classical polycyclic musk odor. | acs.org |

| This compound-6-nitrile | Nitrile (-CN) | Many times stronger than the ketone counterpart. | Sweeter, stronger, more natural aroma with greater diffusion; possesses a clean, civet/animal character and an earthy mustiness. | nih.govacs.org |

Exploration in Materials Science

While the this compound scaffold is well-established in fragrance chemistry, its application in materials science is a less explored frontier. The unique and stable polycyclic structure of the molecule suggests potential for development in advanced materials, although specific research in these areas is not yet widely documented.

Reactivity in Polymer Synthesis for New Material Development

The potential reactivity of the this compound core or its derivatives in polymerization reactions has not been extensively reported in public literature. In principle, functional groups attached to the indan ring could be modified to act as monomers or reactive sites in the synthesis of novel polymers. Such materials could potentially incorporate the rigidity and thermal stability of the indan scaffold into a larger polymer structure, but further research is needed to explore these possibilities.

Potential in Nanotechnology Applications (e.g., Catalysis, Sensing)

The application of this compound derivatives in nanotechnology remains a speculative area. The defined three-dimensional structure of the molecule could make it a candidate for use as a molecular scaffold or building block in the self-assembly of nanostructures. Furthermore, its derivatives could potentially be functionalized for roles in catalysis or as sensing elements, where a stable and predictable molecular core is beneficial. However, dedicated research into these specific applications has not been found in the available scientific literature.

Pharmacological and Biological Research (Excluding Clinical Human Data)

Investigation of Molecular Targets and Biological Pathways

Research into the pharmacological effects of this compound and its derivatives, particularly the acetylated form, 6-acetyl-1,1,2,3,3,5-hexamethylindan (AHMI), has identified several molecular targets, primarily within the endocrine system. The biological pathways influenced by these interactions are areas of ongoing investigation.

One of the primary molecular targets identified for polycyclic musks, including AHMI, are nuclear hormone receptors. These ligand-activated transcription factors play a crucial role in regulating gene expression involved in development, metabolism, and reproduction. Studies have demonstrated that AHMI can interact with several of these receptors, including the estrogen receptor, androgen receptor, and progesterone (B1679170) receptor, leading to modulation of their activity.

Beyond direct receptor interaction, the broader biological pathways affected by polycyclic musks are being explored. For instance, studies on the related polycyclic musk 7-acetyl-1,1,3,4,4,6-hexamethyltetralin (AHTN) have shown alterations in the activation of key signaling cascades, such as the mitogen-activated protein kinases (MAPK) signaling pathway. ca.gov The MAPK pathway is a critical chain of protein signaling within a cell that is involved in regulating cellular processes like proliferation, differentiation, and apoptosis.

Furthermore, some research indicates that polycyclic musks may interact with other cellular systems. For example, several polycyclic musks have been shown to inhibit the activity of multidrug efflux transporters. ca.gov These transporters are membrane proteins that play a protective role by pumping foreign substances out of cells. Inhibition of these transporters could potentially lead to an intracellular accumulation of other xenobiotics, thereby modulating their biological effects.

Receptor Interaction Studies (e.g., Human Estrogen Receptor Alpha, Human Androgen Receptor, Human Thyroid Hormone Receptor Beta) using In Vitro Reporter Gene Assays

In vitro reporter gene assays are a key tool for investigating the interaction of compounds like 6-acetyl-1,1,2,3,3,5-hexamethylindan (AHMI) with specific nuclear receptors. These assays utilize genetically modified cells that produce a measurable signal (e.g., light) in response to the activation or inhibition of a target receptor.

A significant study evaluated the hormonal activities of several polycyclic musks, including AHMI, on the human estrogen receptor alpha (hERα), human androgen receptor (hAR), and human thyroid hormone receptor beta (hTRβ) using stably transfected Chinese hamster ovary cells. The findings from this research provided specific details on the agonistic (activating) and antagonistic (inhibiting) potential of AHMI.

The study revealed that while AHMI, along with other tested polycyclic musks, exhibited agonistic activity towards hERα, no such agonistic effects were observed for hAR and hTRβ. Conversely, AHMI demonstrated a dose-dependent antagonistic activity against the human androgen receptor. No antagonistic activity was noted for hERα and hTRβ at the tested concentrations.

The antagonistic potency of AHMI on the human androgen receptor was quantified by its IC50 value, which is the concentration of the substance required to inhibit 50% of the receptor's response to an agonist. The results indicated that AHMI is a potent hAR antagonist.

Summary of In Vitro Reporter Gene Assay Results for 6-acetyl-1,1,2,3,3,5-hexamethylindan (AHMI)

| Receptor | Agonistic Activity | Antagonistic Activity | IC50 Value for Antagonism (M) |

|---|---|---|---|

| Human Estrogen Receptor Alpha (hERα) | Agonist | None Observed | Not Applicable |

| Human Androgen Receptor (hAR) | None Observed | Antagonist | 1.4 x 10-7 |

| Human Thyroid Hormone Receptor Beta (hTRβ) | None Observed | None Observed | Not Applicable |

These findings are significant as they demonstrate that AHMI can act as an endocrine disruptor in vitro by mimicking estrogen and inhibiting androgen signaling. This was the first report to detail the agonistic and antagonistic activities of AHMI on hERα and hAR through in vitro reporter gene assays.

In Silico Assessment of Biological Potentials (e.g., Developmental Toxicity, Spontaneous Abortion Risk)

In silico toxicology, which uses computational models to predict the potential toxicity of chemicals, is an emerging field that can be applied to compounds like this compound. These predictive models are built on data from experimental studies and utilize a chemical's structure to estimate its likelihood of causing adverse effects, such as developmental toxicity or risks to pregnancy.

Various in silico models have been developed to predict the developmental toxicity of a wide range of chemicals. These models often employ quantitative structure-activity relationship (QSAR) approaches, which correlate a molecule's structural features with its biological activity. Such models can be used as screening tools to prioritize chemicals for further experimental testing and to gain insights into the potential mechanisms of toxicity.

While specific in silico studies on the developmental toxicity of this compound are not extensively documented in publicly available literature, the methodologies for such assessments are well-established. These computational tools can evaluate a range of toxicological endpoints, providing valuable information for risk assessment.

In a related context, in silico methods have been used to assess the risk of spontaneous abortion associated with other synthetic musks. One study utilized the concept of the adverse outcome pathway (AOP) to evaluate the miscarriage risk of certain synthetic musks and their derivatives. researchgate.net The AOP framework provides a structured way to link molecular initiating events to adverse outcomes at the organism level. The study identified key molecular descriptors, such as critical volume and melting point, that were associated with miscarriage risk. researchgate.net This research demonstrated that in silico approaches can be effectively used to compare the relative risks of different but structurally related compounds and to guide the design of safer alternatives. researchgate.net

The application of similar in silico models to this compound could provide valuable predictions regarding its potential for developmental toxicity and other reproductive health risks, helping to fill data gaps where experimental studies are lacking.

Future Research Directions and Unanswered Questions

Emerging Synthetic Strategies for Enhanced Stereoselectivity and Scaffold Diversification

Future synthetic research on 1,1,2,3,3,5-Hexamethylindan will likely focus on two main avenues: achieving greater control over its stereochemistry and expanding the diversity of its molecular structure.

The development of stereoselective synthetic methods is crucial, as the biological and olfactory properties of chiral molecules can vary significantly between different enantiomers. Research into the synthesis of optically active analogues of Phantolide, a common name for this compound, has already demonstrated the importance of stereochemistry. elsevierpure.comresearchgate.net Key strategies that are expected to be further explored include:

Enzyme-catalyzed reactions: Lipases have been successfully used for the enantioselective transesterification of racemic alcohols, which serve as intermediates in the synthesis of Phantolide analogues. elsevierpure.com Future work could explore a wider range of enzymes and reaction conditions to improve efficiency and selectivity.

Asymmetric catalysis: The use of chiral catalysts, such as ruthenium/axially chiral phosphine (B1218219) systems for asymmetric hydrogenation, has shown promise in producing enantiomerically enriched precursors. researchgate.net The design and application of new, more efficient catalysts will be a significant area of investigation.

Scaffold diversification aims to create novel molecules based on the this compound framework. This involves modifying the core structure to explore new chemical spaces and potentially discover compounds with unique properties. nih.govnih.gov This can be achieved through various synthetic transformations that allow for the introduction of different functional groups or the alteration of the ring system. Such diversification is essential for structure-activity relationship (SAR) studies and for identifying new applications.

Advanced Analytical Techniques for Comprehensive Environmental Profiling and Metabolite Identification

Understanding the environmental fate of this compound requires robust and sensitive analytical methods to detect and quantify its presence in various environmental matrices, as well as to identify its transformation products.

Current analytical approaches for polycyclic musks often involve techniques like gas chromatography-mass spectrometry (GC-MS). However, future research will necessitate the adoption of more advanced analytical technologies to address the challenges of detecting trace concentrations and identifying unknown metabolites. These may include:

High-resolution mass spectrometry (HRMS): Techniques such as Orbitrap MS and time-of-flight MS (TOF-MS) can provide more accurate mass measurements, facilitating the identification of metabolites without the need for authentic standards.

Tandem mass spectrometry (MS/MS): This technique is invaluable for structural elucidation of metabolites by analyzing their fragmentation patterns.

Advanced separation techniques: The coupling of techniques like comprehensive two-dimensional gas chromatography (GC×GC) with mass spectrometry can enhance the separation of complex mixtures, allowing for the detection of a wider range of compounds in environmental samples.

A significant challenge lies in the identification of the various metabolites of this compound that are formed through biotic and abiotic processes in the environment. industrialchemicals.gov.au Future research should focus on developing systematic workflows that combine advanced analytical instrumentation with sophisticated data processing tools to comprehensively profile and identify these transformation products. nih.govbioivt.com

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding of Reactivity and Interactions